Difluanazine

Description

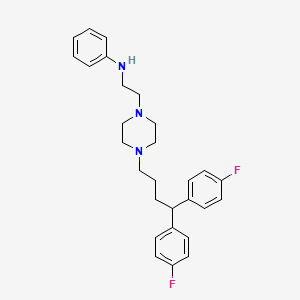

Difluanazine (CAS: 5522-39-4), chemically designated as N-[2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]ethyl]aniline, is a piperazine derivative with the molecular formula C₂₈H₃₃F₂N₃ and a molecular weight of 449.58 g/mol . It is also known by synonyms such as Difluanine and 三苯己哌嗪 (in Chinese).

Properties

IUPAC Name |

N-[2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33F2N3/c29-25-12-8-23(9-13-25)28(24-10-14-26(30)15-11-24)7-4-17-32-19-21-33(22-20-32)18-16-31-27-5-2-1-3-6-27/h1-3,5-6,8-15,28,31H,4,7,16-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBCJAOQRBZXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCNC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203727 | |

| Record name | Difluanazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5522-39-4 | |

| Record name | Difluanazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005522394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluanazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIFLUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G412821A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Tebufelone is synthesized through a series of chemical reactions involving di-tert-butylphenol derivatives. The synthetic route typically involves the following steps:

Starting Material: The synthesis begins with di-tert-butylphenol.

Alkylation: The phenol group is alkylated to introduce the hexyn-1-one moiety.

Oxidation: The resulting intermediate undergoes oxidation to form the final product, tebufelone.

Industrial production methods for tebufelone involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Tebufelone undergoes various chemical reactions, including:

Oxidation: Tebufelone can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert tebufelone to its hydroquinone derivatives.

Substitution: Tebufelone can undergo substitution reactions, particularly at the phenolic hydroxyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are quinones, hydroquinones, and substituted phenols .

Scientific Research Applications

Chemistry: Tebufelone serves as a model compound for studying the structure-activity relationship of di-tert-butylphenol derivatives.

Biology: Tebufelone’s ability to inhibit cyclooxygenase and lipoxygenase enzymes makes it a valuable tool for studying inflammatory pathways.

Mechanism of Action

Tebufelone exerts its effects by inhibiting the enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LO). These enzymes are involved in the biosynthesis of eicosanoids, which are key mediators of inflammation. By inhibiting these enzymes, tebufelone reduces the production of pro-inflammatory prostaglandins and leukotrienes, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares Difluanazine with other compounds sharing structural motifs (e.g., piperazine, fluorinated aromatic systems) or functional roles.

Structural Analogues

Table 1: Structural and Chemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 5522-39-4 | C₂₈H₃₃F₂N₃ | 449.58 | Piperazine core, bis(4-fluorophenyl), aniline |

| Diazinon | 333-41-5 | C₁₂H₂₁N₂O₃PS | 304.35 | Organophosphate, pyrimidine derivative |

| Diazolidinyl Urea | 78491-02-8 | C₈H₁₄N₄O₇ | 278.22 | Urea derivative, heterocyclic amine |

| Flubendazole | 31430-15-6 | C₁₆H₁₂FN₃O₃ | 313.29 | Benzimidazole, fluorophenyl substituent |

Key Observations :

- Piperazine vs. Heterocyclic Cores: this compound’s piperazine moiety differentiates it from Diazinon (pyrimidine) and Diazolidinyl Urea (urea-based heterocycle). Piperazine derivatives often exhibit enhanced solubility and binding affinity for neurotransmitter receptors .

- Fluorinated Substituents: Unlike Flubendazole (mono-fluorophenyl), this compound contains bis(4-fluorophenyl) groups, which may enhance lipophilicity and metabolic stability .

Functional Analogues

Table 2: Pharmacological and Functional Comparison

| Compound Name | Primary Use/Activity | Mechanism of Action (Inferred) | Key Research Findings |

|---|---|---|---|

| This compound | Not explicitly reported | Potential dopamine/serotonin modulation (structural analogy) | Limited peer-reviewed data available |

| Diazepam | Anxiolytic, anticonvulsant | GABA-A receptor positive allosteric modulation | Well-documented efficacy in anxiety disorders |

| Trifluoperazine | Antipsychotic | Dopamine D₂ receptor antagonism | Used in schizophrenia management |

| Fluconazole | Antifungal | Cytochrome P450 lanosterol 14α-demethylase inhibition | Broad-spectrum activity against Candida species |

Key Observations :

- Fluorination Impact : Fluorine atoms in this compound may mimic the pharmacokinetic advantages seen in Fluconazole, such as improved bioavailability and resistance to oxidative metabolism .

Biological Activity

Difluanazine is a compound primarily studied for its potential biological activities, particularly in the fields of agriculture and medicine. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a member of the phenylurea class of compounds, often utilized as a herbicide and fungicide. Its chemical structure allows it to interact with various biological systems, leading to diverse effects.

This compound exerts its biological effects through several mechanisms:

- Inhibition of Photosynthesis : As a herbicide, it disrupts the photosynthetic process in plants by inhibiting electron transport in chloroplasts.

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against certain pathogens, making it a candidate for further exploration in medical applications.

- Cellular Effects : The compound has been shown to affect cell signaling pathways and gene expression, which may contribute to its therapeutic potential.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. The following table summarizes key findings related to its antimicrobial activity:

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Moderate inhibition | |

| Candida albicans | Effective antifungal action |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Research indicates that it may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in different contexts:

- Agricultural Applications : A study conducted on the efficacy of this compound as a herbicide demonstrated its ability to control weed populations effectively while minimizing damage to crops. The study highlighted its selective action against specific weed species.

- Medical Research : Clinical trials have investigated the use of this compound in treating infections caused by resistant bacterial strains. Results indicated promising outcomes, particularly in cases where traditional antibiotics failed.

- Toxicological Studies : Research assessing the toxicity of this compound revealed that while it is effective at low concentrations, higher doses can lead to cytotoxic effects in mammalian cells. This underscores the importance of dosage regulation in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.